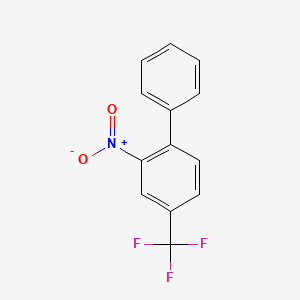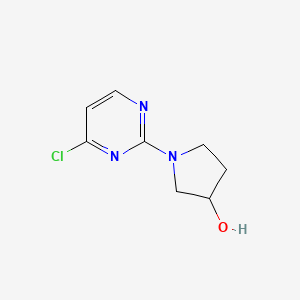![molecular formula C9H9N3O B8782690 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a methyl group at the 5-position of the pyrazole ring and an ethanone group at the 3-position of the pyridine ring.
Métodos De Preparación
The synthesis of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure . Industrial production methods often involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For instance, a solvent mixture of ethanol and dimethylformamide (1:1) has been found to be effective in dissolving reactants and facilitating the reaction .
Análisis De Reacciones Químicas
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt, which are crucial for cell survival and growth .
Comparación Con Compuestos Similares
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent kinase inhibitory activities and are being explored for cancer treatment.
Riociguat (BAY 63-2521): This compound, which includes a pyrazolopyridine structure, is used as a therapeutic agent for pulmonary hypertension.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development and material science applications.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5-3-7-8(4-10-5)11-12-9(7)6(2)13/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
RABKVTYWFCXGKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)NN=C2C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3R)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8782667.png)


